molecular formula C19H22N2O2 B5730799 3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 5846-93-5

3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B5730799
CAS No.: 5846-93-5
M. Wt: 310.4 g/mol
InChI Key: KPPBMYMOCIYXBF-UHFFFAOYSA-N
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Description

3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-(morpholin-4-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-n-[4-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3,4-dimethyl-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-3-4-16(13-15(14)2)19(22)20-17-5-7-18(8-6-17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPBMYMOCIYXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974008
Record name 3,4-Dimethyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5846-93-5
Record name 3,4-Dimethyl-N-[4-(morpholin-4-yl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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